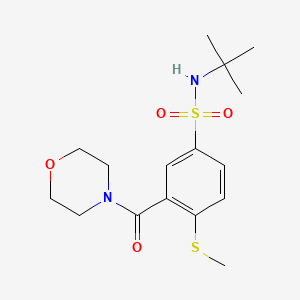
N-(5-chloro-2-methoxyphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide, also known as ABT-594, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ABT-594 belongs to the class of compounds known as nicotinic acetylcholine receptor agonists and has been shown to have analgesic effects in preclinical studies.
Mécanisme D'action
N-(5-chloro-2-methoxyphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide exerts its analgesic effects by binding to and activating nicotinic acetylcholine receptors (nAChRs) in the central nervous system. Specifically, this compound has a high affinity for the α3β4 and α4β2 nAChR subtypes. Activation of these receptors leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which modulate pain signaling pathways.
Biochemical and Physiological Effects
In addition to its analgesic effects, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to increase the release of acetylcholine in the brain and to enhance cognitive function in animal models. This compound has also been shown to have antinociceptive effects in models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-chloro-2-methoxyphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide in lab experiments is its potency and selectivity for nAChRs. This allows for more precise targeting of pain signaling pathways and reduces the risk of off-target effects. However, one limitation of this compound is its short half-life, which may require frequent dosing in animal studies.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide. One area of interest is the potential use of this compound in the treatment of chronic pain in humans. Another area of interest is the development of more potent and selective nAChR agonists based on the structure of this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and to identify any potential side effects or safety concerns.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. In preclinical studies, this compound has been shown to have potent analgesic effects in various animal models of pain, including thermal, mechanical, and chemical-induced pain. This compound has also been shown to have antinociceptive effects in models of neuropathic pain, inflammatory pain, and cancer pain.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(3-fluorobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O3/c1-27-18-6-5-15(21)12-17(18)23-19(25)13-7-9-24(10-8-13)20(26)14-3-2-4-16(22)11-14/h2-6,11-13H,7-10H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZOLFUVKPARND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(3,4-dimethoxyphenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4444786.png)
![6-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4444795.png)
![11-(2-furyl)-N-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B4444796.png)
![2-(4-chlorophenoxy)-N-[4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4444807.png)


![2-iodo-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4444819.png)
![N-[3-(4-methoxyphenyl)propyl]-3-methylbenzamide](/img/structure/B4444833.png)
![5-isopropyl-3-phenyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4444839.png)
![N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4444853.png)

![5-({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B4444879.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B4444887.png)
![5-[(4-benzyl-1-piperazinyl)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B4444889.png)
